2-Methyl-1-Tosyl-Aziridine

Aziridine ring-opening Gold catalysis Tryptamine synthesis

2-Methyl-1-Tosyl-Aziridine (CAS 119461-40-4), also known as N-tosyl-2-methylaziridine or TsMAz, is a C2-methyl-substituted N-sulfonyl-activated three-membered heterocycle (MF: C10H13NO2S, MW: 211.28). It is commercially sourced as a chiral building block (both (R)- and (S)-enantiomers) and belongs to the class of N-tosylaziridines.

Molecular Formula C₁₀H₁₃NO₂S
Molecular Weight 211.28 g/mol
CAS No. 119461-40-4
Cat. No. B024001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-Tosyl-Aziridine
CAS119461-40-4
Synonyms(S)-2-Methyl-1-[(4-methylphenyl)sulfonyl]aziridine_x000B_
Molecular FormulaC₁₀H₁₃NO₂S
Molecular Weight211.28 g/mol
Structural Identifiers
SMILESCC1CN1S(=O)(=O)C2=CC=C(C=C2)C
InChIInChI=1S/C10H13NO2S/c1-8-3-5-10(6-4-8)14(12,13)11-7-9(11)2/h3-6,9H,7H2,1-2H3
InChIKeyDRZLZRGBQZRSJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1-Tosyl-Aziridine (CAS 119461-40-4): Core Identity and Structural Context for Scientific Procurement


2-Methyl-1-Tosyl-Aziridine (CAS 119461-40-4), also known as N-tosyl-2-methylaziridine or TsMAz, is a C2-methyl-substituted N-sulfonyl-activated three-membered heterocycle (MF: C10H13NO2S, MW: 211.28) . It is commercially sourced as a chiral building block (both (R)- and (S)-enantiomers) and belongs to the class of N-tosylaziridines. The electron-withdrawing tosyl group activates the ring toward nucleophilic attack while the C2-methyl substituent introduces steric and electronic effects that critically differentiate its reactivity profile from unsubstituted, 2-aryl, or differently N-activated aziridine analogs [1]. These structural features render it a versatile intermediate for stereoselective ring-opening reactions and controlled polymerization processes, but also impose distinct selectivity limitations that must be weighed against alternative monomers during procurement for specific synthetic or polymer chemistry applications.

Why In-Class N-Tosylaziridines Cannot Be Interchanged: The Case for 2-Methyl-1-Tosyl-Aziridine in Procurement Specifications


The N-tosylaziridine class is chemically diverse; simple substitution at C2 (methyl vs. phenyl vs. H) or at the sulfonyl group (tosyl vs. mesyl vs. ethylsulfonyl) fundamentally alters reactivity, regioselectivity, and polymerizability. Procurement based solely on the N-tosylaziridine scaffold without specifying substitution pattern risks selecting a compound with divergent ring-opening regiochemistry [1], incompatible polymerization kinetics [2], or unsuitable Lewis acid activation requirements [3]. For example, 2-phenyl-N-tosylaziridine exhibits complete regioselectivity in gold(I)-catalyzed indole ring-opening, whereas 2-methyl-N-tosylaziridine (TsMAz) yields a 10:1 regioisomeric mixture under identical conditions [1]. Similarly, TsMAz polymerizes approximately 8.5–9.4 times faster than its mesyl analog (MsMAz) in polar aprotic solvents [2]. These quantifiable differences preclude generic substitution and demand compound-specific evaluation.

Quantitative Differentiation Evidence for 2-Methyl-1-Tosyl-Aziridine Against Closest Analogs


Regioselectivity Divergence in Gold(I)-Catalyzed Indole Ring-Opening: 2-Methyl vs. 2-Phenyl-N-Tosylaziridine

Under cationic gold(I) catalysis ([Au(JohnPhos)(NTf2)], 5 mol%, DCE, 80 °C), 2-phenyl-N-tosylaziridine reacts with indoles with complete regioselectivity (attack exclusively at the benzylic C2 position). In contrast, 2-methyl-N-tosylaziridine (TsMAz) yields a mixture of regioisomeric tryptamines with a ratio up to 10:1 under optimized conditions (AuCl/AgOTf, 2 equiv. indole), but typically 2:1 under standard gold(I) conditions [1]. The best regioselectivity for TsMAz (12:1) was achieved only with stoichiometric BF3·OEt2 (1.5 equiv.), not under catalytic conditions [1]. This 10:1 ratio represents a 10-fold erosion of regioselectivity compared to the 2-phenyl analog (>99:1).

Aziridine ring-opening Gold catalysis Tryptamine synthesis Regioselectivity

Anionic Polymerization Propagation Rate: TsMAz Outpaces MsMAz by ~8.5–9.4-Fold Under Identical Conditions

Real-time 1H NMR kinetic monitoring revealed that 2-methyl-N-tosylaziridine (TsMAz) exhibits a propagation rate constant (kp) of 90.30 × 10⁻³ L mol⁻¹ s⁻¹ with Li⁺ counterion in DMF-d7 at 50 °C, compared to 10.53 × 10⁻³ L mol⁻¹ s⁻¹ for 2-methyl-N-mesylaziridine (MsMAz) under identical conditions (BnNHMs initiator, [M]₀:[I]₀ = 30:1) [1]. This represents an 8.6-fold rate enhancement. With K⁺ counterion, TsMAz (kp = 39.79 × 10⁻³) remains 3.8-fold faster than MsMAz (kp = 10.53 × 10⁻³). Both polymerizations maintain living character with narrow dispersities (Đ < 1.10) and >99% conversion [1].

Living anionic polymerization Polysulfonamides Kinetics N-Sulfonyl aziridines

Catalyst Exclusivity for Oxazolidine Synthesis: Only Sc(OTf)3 Activates 2-Methyl-N-Tosylaziridine; Zn(OTf)2 and Cu(OTf)2 Are Inactive

In the cycloaddition of 2-methyl-N-tosylaziridine with p-nitrobenzaldehyde (2 equiv., CH2Cl2, rt) to form 5-alkyl-1,3-oxazolidines, Sc(OTf)3 (10 mol%) was the only Lewis acid exhibiting catalytic activity, affording product 3e in 32% yield after 13–18 h [1]. Zn(OTf)2 showed no catalytic activity whatsoever, and Cu(OTf)2 gave only trace conversion [1]. This is despite Zn(OTf)2 being an effective catalyst for the analogous reaction with 2-phenyl-N-tosylaziridine [1]. Under optimized conditions (20 mol% Sc(OTf)3, 5 equiv. aldehyde, 2 h), yields ≥90% were achieved with excellent regioselectivity [1].

Lewis acid catalysis Oxazolidine synthesis Cycloaddition Catalyst selectivity

Metal-Free Organocatalytic Polymerization: TsMAz Achieves High Molar Mass and Low Dispersity with t-Bu-P4 Superbase

The organocatalytic anionic ring-opening polymerization (AROP) of 2-methyl-N-tosylaziridine (TsMAz) using t-Bu-P4 phosphazene superbase as catalyst and BnN(H)Ts as initiator produces metal-free poly(sulfonylaziridine)s with Mn(SEC) > 30 kg mol⁻¹ and narrow dispersity (Đ < 1.10) within 3.5 hours [1]. In comparison, the less reactive monomers 2-methyl-N-ethylsulfonyl aziridine (EsMAz) and 2-phenyl-N-tosylaziridine (TsPhAz) required longer reaction times (5 h) to achieve >95% conversion under the same conditions, despite identical catalyst loading (30 equiv.) [1]. The catalyst loading could be reduced to as low as 0.05 mol% [1].

Organocatalytic polymerization Poly(sulfonylaziridine) Living polymerization Metal-free synthesis

TBAF-Initiated Living Polymerization: TsMAz Achieves 90–99% Conversion with Narrow Dispersity (Đ < 1.16)

Tetrabutylammonium fluoride (TBAF) was identified as the optimal neutral ionic-pair initiator for the living AROP of TsMAz, with halide activity following the sequence F > Cl > Br > I [1]. Homopolymers and diblock copolymers of TsMAz and EsMAz were prepared with fast polymerization (0.5 to several hours), high conversions (90–99%), narrow dispersities (Đ < 1.16), and predictable molecular weights [1]. The fluoride initiation proceeds via direct nucleophilic attack on the aziridine ring, with propagation by the sulfonyl amidate anion [1]. This fluoride-specific initiation contrasts with epoxide AROP, where fluoride is typically a poor initiator.

Tetrabutylammonium fluoride Anionic ring-opening polymerization Halide initiation Diblock copolymer

NHC-Organocatalyzed Hydroxyl-Tolerant Polymerization: Unprotected Aminoalcohols Initiate TsMAz to Yield Telechelic and Block Copolymers

2-Methyl-N-tosylaziridine (TsMAz) undergoes N-heterocyclic carbene-organocatalyzed ring-opening polymerization (NHC-OROP) initiated directly by unprotected aminoalcohols (2-(methylamino)ethanol and diethanolamine) at 50 °C in THF, using Me5-IPr as catalyst [1]. This provides direct access to metal-free α-hydroxy-ω-amino and α,α′-bis-hydroxy-ω-amino telechelic polyaziridines with excellent control (Đ ≤ 1.20), high chain-end fidelity, and predictable molar masses [1]. Sequential NHC-OROP of TsMAz followed by L-lactide, using the aminoalcohol as a double-headed initiator, yields well-defined PAz-b-PLLA diblock copolymer in a completely metal-free process [1]. The hydroxyl tolerance is a distinguishing feature not universally demonstrated across all N-sulfonyl aziridine monomers.

N-Heterocyclic carbene Telechelic polymers Block copolymer Hydroxyl-tolerant polymerization

Validated Application Scenarios for 2-Methyl-1-Tosyl-Aziridine Based on Quantitative Differentiation Evidence


Synthesis of Tryptamine Derivatives via Gold(I)-Catalyzed Ring-Opening (Accepting 10:1 Regioselectivity)

When the target tryptamine scaffold can tolerate a 10:1 regioisomeric ratio and chromatographic separation of isomers is feasible, 2-methyl-1-tosylaziridine serves as a C2-alkyl aziridine partner in gold(I)-catalyzed indole ring-opening. Under optimized conditions (AuCl/AgOTf, 5 mol%, DCE, 80 °C, 2 equiv. indole), the desired regioisomer is obtained in ~70% yield with up to 10:1 regioselectivity [1]. For applications requiring complete regioselectivity, the 2-phenyl analog must be specified instead [1].

Rapid Synthesis of Well-Defined Polysulfonamides via Living Anionic Polymerization

TsMAz is the monomer of choice for azaanionic ring-opening polymerization when rapid kinetics are desired. With Li⁺ counterion (LiHMDS), TsMAz polymerizes with kp = 90.30 × 10⁻³ L mol⁻¹ s⁻¹ in DMF at 50 °C—approximately 8.6 times faster than MsMAz under comparable conditions [1]. Full conversion is achieved in hours while maintaining living behavior (Đ < 1.10), enabling the synthesis of polysulfonamides with predictable molecular weights and narrow dispersities [1]. For applications where slower, more controlled kinetics are preferred, MsMAz (kp = 10.53 × 10⁻³) may be considered [1].

Sc(OTf)3-Catalyzed Synthesis of 5-Alkyl-1,3-Oxazolidines from Carbonyl Substrates

For the preparation of 5-alkyl-1,3-oxazolidines via Lewis acid-catalyzed cycloaddition with aldehydes or ketones, 2-methyl-1-tosylaziridine is the validated substrate, but procurement must be paired with Sc(OTf)3 as the catalyst. Under optimized conditions (20 mol% Sc(OTf)3, 5 equiv. aldehyde, CH2Cl2, 2 h), product yields ≥90% are achievable [1]. Zn(OTf)2 and Cu(OTf)2—effective for 2-aryl-N-tosylaziridine cycloaddition—are catalytically inactive for the 2-methyl analog, making catalyst selection non-negotiable [1].

Metal-Free Synthesis of Hydroxyl-Terminated Telechelics and PAz-b-PLLA Block Copolymers

When metal-free conditions are mandated (e.g., for biomedical polymer applications), TsMAz is compatible with NHC-organocatalyzed polymerization initiated by unprotected aminoalcohols. Using Me5-IPr as catalyst at 50 °C in THF, α-hydroxy-ω-amino telechelic polyaziridines are obtained with Đ ≤ 1.20 [1]. Sequential addition of L-lactide yields well-defined PAz-b-PLLA diblock copolymers in a fully metal-free strategy, a capability specifically demonstrated for TsMAz [1].

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